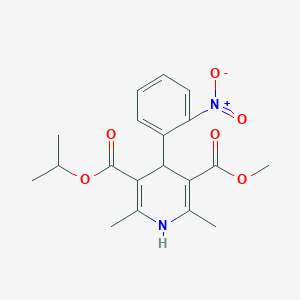![molecular formula C23H23N3O4S B280706 6-{[4-(2-methoxyphenyl)-1-piperazinyl]sulfonyl}-1-methylbenzo[cd]indol-2(1H)-one](/img/structure/B280706.png)
6-{[4-(2-methoxyphenyl)-1-piperazinyl]sulfonyl}-1-methylbenzo[cd]indol-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-{[4-(2-methoxyphenyl)-1-piperazinyl]sulfonyl}-1-methylbenzo[cd]indol-2(1H)-one, also known as SB-269970, is a selective serotonin 5-HT7 receptor antagonist. It has attracted much attention in the scientific community due to its potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
Wirkmechanismus
6-{[4-(2-methoxyphenyl)-1-piperazinyl]sulfonyl}-1-methylbenzo[cd]indol-2(1H)-one exerts its pharmacological effects by selectively blocking the 5-HT7 receptor, which is involved in the regulation of various physiological and behavioral processes, including circadian rhythm, sleep, mood, and cognition. By blocking this receptor, 6-{[4-(2-methoxyphenyl)-1-piperazinyl]sulfonyl}-1-methylbenzo[cd]indol-2(1H)-one modulates the activity of various neurotransmitters, including serotonin, dopamine, and glutamate, which are implicated in the pathophysiology of various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
6-{[4-(2-methoxyphenyl)-1-piperazinyl]sulfonyl}-1-methylbenzo[cd]indol-2(1H)-one has been shown to modulate various biochemical and physiological processes in the brain, including the regulation of gene expression, protein synthesis, and synaptic plasticity. It has also been shown to regulate the release of various neurotransmitters, including serotonin, dopamine, and glutamate, which are implicated in the regulation of mood, cognition, and behavior.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 6-{[4-(2-methoxyphenyl)-1-piperazinyl]sulfonyl}-1-methylbenzo[cd]indol-2(1H)-one is its selectivity for the 5-HT7 receptor, which minimizes the potential for off-target effects. This makes it a useful tool for studying the role of the 5-HT7 receptor in various physiological and behavioral processes. However, one of the limitations of 6-{[4-(2-methoxyphenyl)-1-piperazinyl]sulfonyl}-1-methylbenzo[cd]indol-2(1H)-one is its relatively low potency, which can limit its effectiveness in certain experimental paradigms.
Zukünftige Richtungen
There are several future directions for research on 6-{[4-(2-methoxyphenyl)-1-piperazinyl]sulfonyl}-1-methylbenzo[cd]indol-2(1H)-one, including the development of more potent and selective 5-HT7 receptor antagonists, the investigation of its potential therapeutic applications in various neurological and psychiatric disorders, and the elucidation of its molecular mechanisms of action. Additionally, the role of the 5-HT7 receptor in various physiological and behavioral processes, including circadian rhythm, sleep, and memory, warrants further investigation.
Synthesemethoden
The synthesis of 6-{[4-(2-methoxyphenyl)-1-piperazinyl]sulfonyl}-1-methylbenzo[cd]indol-2(1H)-one involves several steps, including the reaction of 4-(2-methoxyphenyl)piperazine with 2-chlorobenzoic acid, followed by cyclization and sulfonation. The final product is obtained through recrystallization and purification.
Wissenschaftliche Forschungsanwendungen
6-{[4-(2-methoxyphenyl)-1-piperazinyl]sulfonyl}-1-methylbenzo[cd]indol-2(1H)-one has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including depression, anxiety, schizophrenia, and cognitive impairment. It has been shown to improve memory and learning in animal models of Alzheimer's disease and to reduce anxiety-like behaviors in rodents.
Eigenschaften
Molekularformel |
C23H23N3O4S |
|---|---|
Molekulargewicht |
437.5 g/mol |
IUPAC-Name |
6-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl-1-methylbenzo[cd]indol-2-one |
InChI |
InChI=1S/C23H23N3O4S/c1-24-19-10-11-21(16-6-5-7-17(22(16)19)23(24)27)31(28,29)26-14-12-25(13-15-26)18-8-3-4-9-20(18)30-2/h3-11H,12-15H2,1-2H3 |
InChI-Schlüssel |
ITIXPPCFQQTDCH-UHFFFAOYSA-N |
SMILES |
CN1C2=C3C(=C(C=C2)S(=O)(=O)N4CCN(CC4)C5=CC=CC=C5OC)C=CC=C3C1=O |
Kanonische SMILES |
CN1C2=C3C(=C(C=C2)S(=O)(=O)N4CCN(CC4)C5=CC=CC=C5OC)C=CC=C3C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(4-Chlorophenyl)-2-oxoethyl]isoquinolinium](/img/structure/B280623.png)
![Methyl 4-(2,3-dichlorophenyl)-2,7,8-trimethyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B280626.png)


![3-[2-(4-bromophenyl)-2-oxoethyl]-1-methyl-1H-imidazol-3-ium](/img/structure/B280630.png)
![N-[1-(2-adamantyl)ethyl]-2-bromobenzamide](/img/structure/B280633.png)

![Ethyl 4-[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B280637.png)
![6-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B280640.png)
![N-methyl-2-oxo-N-[2-(2-pyridinyl)ethyl]-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B280641.png)
![6-{[4-(2-chlorophenyl)-1-piperazinyl]sulfonyl}benzo[cd]indol-2(1H)-one](/img/structure/B280643.png)
![6-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}benzo[cd]indol-2(1H)-one](/img/structure/B280645.png)
![6-[(2,6-dimethylmorpholino)sulfonyl]benzo[cd]indol-2(1H)-one](/img/structure/B280646.png)
![6-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}sulfonyl)benzo[cd]indol-2(1H)-one](/img/structure/B280647.png)